molecular formula C19H19BrN2O B3155855 6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 812649-20-0

6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B3155855
CAS No.: 812649-20-0
M. Wt: 371.3 g/mol
InChI Key: GSCHPXDOAXOUSU-UHFFFAOYSA-N
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Description

6-Bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound characterized by its bromine atom, methoxyphenyl group, and carbazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps, starting with the formation of the carbazole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent bromination and methoxylation steps are then employed to introduce the bromine atom and methoxyphenyl group, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carbazole derivatives with increased oxidation states.

  • Reduction: Reduction products such as tetrahydrocarbazole derivatives.

  • Substitution: Substituted carbazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: The biological potential of this compound lies in its ability to interact with various biological targets. It has shown promise in studies related to enzyme inhibition and receptor binding, making it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests it may have applications in treating diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in organic electronics and material science.

Mechanism of Action

The mechanism by which 6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target involved.

Comparison with Similar Compounds

  • 6-Bromo-N-(4-methoxyphenyl)-2-pyridinamine: This compound shares a similar structure but lacks the carbazole core.

  • 6-Bromo-N-(4-methoxyphenyl)methyl-2-pyridinamine: Another structurally related compound with a different functional group.

Uniqueness: The uniqueness of 6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine lies in its carbazole structure, which provides distinct chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O/c1-23-14-8-6-13(7-9-14)21-18-4-2-3-15-16-11-12(20)5-10-17(16)22-19(15)18/h5-11,18,21-22H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCHPXDOAXOUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCC3=C2NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine was prepared from 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (100 mg, 0.38 mmol) and p-anisidine (94 mg, 0.76 mmol) in a similar manner as described in Example 13 to give 41 mg (29%) of a light brown solid. 1H-NMR (DMSO-d6): δ 811.05 (s, 1H), 7.54 (s, 1H), 7.22 (d, 1H), 7.11 (d, 1H), 6.73-6.66 (m, 4H), 5.48 (d, 1H), 4.70-4.65 (m, 1H), 3.63 (s, 3H), 2.66-2.53 (m, 2H), 1.98-1.89 (m, 2H), 1.79-1.71 (m, 2H); MS m/z (M−1) 369, 371.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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